Triadimefon

DMI binding affinity CYP51 inhibition Magnaporthe grisea

Triadimefon is a systemic triazole fungicide belonging to the sterol 14α-demethylase inhibitor (DMI) class, registered globally for control of powdery mildews, rusts, and other fungal diseases on cereals, fruits, vegetables, turf, and ornamentals. It acts by inhibiting cytochrome P450-dependent ergosterol biosynthesis in target fungi, and is also recognized as a cytochrome P450 (CYP) inhibitor in mammalian systems with an IC50 of 9.29 µM against human CYP3A4.

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
CAS No. 43121-43-3
Cat. No. B1683231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriadimefon
CAS43121-43-3
Synonyms1-(1,2,4-triazolyl)-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
azocene
Bayleton
triadimefon
triadimefon nitrate
triadimefon sulfate
triadimenol
Tripinacloraz
Molecular FormulaC14H16ClN3O2
Molecular Weight293.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3
InChIKeyWURBVZBTWMNKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Moderately sol in most organic solvents except aliphatics.
Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone
In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C)
In water, of 71.5 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triadimefon (CAS 43121-43-3): Systemic Triazole Fungicide Baseline for Scientific Procurement and Comparative Selection


Triadimefon is a systemic triazole fungicide belonging to the sterol 14α-demethylase inhibitor (DMI) class, registered globally for control of powdery mildews, rusts, and other fungal diseases on cereals, fruits, vegetables, turf, and ornamentals [1]. It acts by inhibiting cytochrome P450-dependent ergosterol biosynthesis in target fungi, and is also recognized as a cytochrome P450 (CYP) inhibitor in mammalian systems with an IC50 of 9.29 µM against human CYP3A4 . Triadimefon is chiral, possessing one asymmetric carbon, and undergoes metabolic reduction to its active metabolite triadimenol in plants, soils, and animals [2]. Its water solubility is 64 mg/L (20 °C) with a log P of 3.11, conferring moderate lipophilicity suitable for systemic translocation [3].

Why Triadimefon Cannot Be Simply Interchanged with Other DMI Triazole Fungicides: A Quantitative Justification


Triazole DMI fungicides share a common target (CYP51) but exhibit order-of-magnitude differences in intrinsic potency, binding affinity, metabolic fate, environmental persistence, and off-target toxicological profiles. Triadimefon consistently shows 10- to 1,000-fold higher EC50 values against key fungal pathogens compared with newer triazoles such as tebuconazole and propiconazole [1]. However, its rapid in-planta and soil conversion to the more active triadimenol creates a unique prodrug dynamic absent in directly active triazoles [2]. Furthermore, triadimefon's carcinogenicity classification and differential CYP induction pattern (CYP1A activation) distinguish it from non-carcinogenic analogs like myclobutanil [3]. Below, we present the quantitative evidence that governs whether triadimefon or a comparator should be selected for a given scientific or industrial context.

Triadimefon (CAS 43121-43-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Target-Site Binding Affinity (Kd) Against Magnaporthe grisea CYP51: Triadimefon vs. Tebuconazole vs. Triadimenol vs. Diniconazole

In a direct head-to-head comparison using lanosterol 14α-demethylase (CYP51) from Magnaporthe grisea expressed in E. coli, triadimefon exhibited the weakest target-enzyme binding affinity among four DMI fungicides tested. The Kd value for triadimefon was 0.307 μmol/L, compared with 0.257 μmol/L for its metabolite triadimenol, 0.24 μmol/L for tebuconazole, and 0.143 μmol/L for diniconazole [1]. These Kd values significantly correlated with 120-hour EC50 values on M. grisea growth, confirming that the binding affinity ranking directly translates to fungicidal potency [1]. Triadimefon's Kd is approximately 1.28-fold higher (weaker binding) than tebuconazole and 2.15-fold higher than diniconazole.

DMI binding affinity CYP51 inhibition Magnaporthe grisea structure-activity relationship

In Vitro Sensitivity of Monilia yunnanensis (Peach Brown Rot): Triadimefon vs. Tebuconazole Baseline EC50 Comparison

In a systematic baseline sensitivity study using 203 single-spore isolates of Monilia yunnanensis collected from Chinese peach orchards with no prior DMI exposure, triadimefon demonstrated approximately 270- to 3,600-fold lower intrinsic activity than tebuconazole. The EC50 range for mycelial growth inhibition was 0.0001–0.0644 μg/mL for tebuconazole versus 0.2311–1.7477 μg/mL for triadimefon [1]. Both compounds produced unimodal sensitivity distributions, indicating no pre-existing resistance in the sampled population [1]. This dataset provides a direct quantitative baseline for resistance monitoring programs and informs fungicide rotation strategies.

brown rot Monilia yunnanensis baseline sensitivity EC50 DMI cross-resistance

Field Efficacy on Wheat: Grain Yield Comparison—Triadimefon vs. Propiconazole vs. Difenoconazole

In a replicated field trial evaluating six triazole fungicides for integrated management of yellow rust, leaf rust, and powdery mildew of wheat (variety Sonalika), triadimefon (25EC, 0.1%) produced a mean grain yield of 46.9 q/ha, statistically comparable to propiconazole (49.1 q/ha) and difenoconazole (46.4 q/ha), all significantly exceeding the unsprayed check (30.0 q/ha) [1]. Two-spray programs of triadimefon yielded 48.3 q/ha with a net profit of Rs. 22,520/ha and a cost-benefit ratio of 1:7.6, outperforming propiconazole two-spray programs (45.8 q/ha, net profit Rs. 19,400/ha, C:B 1:6.9) [1]. This demonstrates that despite lower intrinsic in vitro potency, triadimefon achieves competitive field efficacy through its systemic prodrug dynamics.

wheat yield yellow rust leaf rust powdery mildew field trial cost-benefit ratio

Soil Environmental Persistence: Triadimefon Rapid Reduction vs. Propiconazole Persistence

In a 2.5-year field study on Rothamsted clay loam and Woburn sandy loam, triadimefon was rapidly reduced to its metabolite triadimenol, which exhibited very high persistence with DT50 > 400 days. In contrast, propiconazole showed moderate persistence with DT50 of approximately 200 days under the same conditions [1]. A separate laboratory study confirmed that propiconazole was more persistent than the parent triadimefon in soil, with microbial community recovery not observed after 60 days for triadimefon versus 75 days for propiconazole [2]. Triadimefon's rapid conversion to a long-lived metabolite creates a distinct environmental residue profile where the toxicologically active residue is primarily triadimenol rather than the applied parent compound.

soil degradation DT50 environmental fate triadimenol persistence comparison

Hepatic CYP Induction and Carcinogenicity Profile: Triadimefon vs. Myclobutanil—Differential Toxicological Classification

In a comparative toxicology study in CD-1 mice exposed via feed for 4, 30, or 90 days, both propiconazole and triadimefon were hepatotoxic and hepatotumorigenic, whereas myclobutanil was not a mouse liver tumorigen [1]. All three compounds induced dose-dependent hepatocyte hypertrophy and CYP3A activity, but triadimefon uniquely reduced serum cholesterol and HDL at day 4 while propiconazole and myclobutanil did so only after 30 days [1]. In a medaka fish model, both triadimefon and myclobutanil induced hepatic CYP3A activity, but only triadimefon enhanced CYP1A activity, and gene expression of cyp3a38, cyp3a40, pxr, cyp26b, rarγ1, and p53 was significantly higher with triadimefon than myclobutanil [2]. These differential CYP induction patterns are mechanistically linked to triadimefon's tumorigenic potential.

hepatotumorigenic CYP1A induction CYP3A myclobutanil carcinogenicity classification

Prodrug Metabolic Activation: Triadimefon Requires Reduction to Triadimenol for Maximal Fungicidal Activity

Triadimefon functions as a pro-fungicide: its carbonyl group is reduced in planta, in soil, and in fungi to yield triadimenol, which possesses greater intrinsic fungicidal activity than the parent compound [1]. Triadimenol is also registered separately as a systemic fungicide with higher potency [1]. In rat hepatic microsomes, triadimenol accounts for approximately 80% of triadimefon metabolism, with the reduction occurring via a non-cytochrome P450-mediated pathway—a metabolic route distinct from the oxidative P450-mediated metabolism typical of most conazole fungicides [2]. Among the four triadimenol enantiomers, SR-(-)-triadimenol, produced from S-(+)-triadimefon, exhibits the highest fungicidal activity [3]. This prodrug dynamic means that triadimefon's field performance depends on the rate and stereochemistry of its metabolic activation, which varies across fungal species, plant cultivars, and environmental conditions.

prodrug metabolic activation triadimenol non-cytochrome P450 reduction stereoselective metabolism

Optimal Scientific and Industrial Application Scenarios for Triadimefon (CAS 43121-43-3) Based on Quantitative Differentiation Evidence


Resistance Management Baseline Monitoring in DMI-Naïve Fungal Populations

Because triadimefon exhibits the highest EC50 range (weakest intrinsic potency) among DMI fungicides against multiple pathogens, including Monilia yunnanensis (EC50 0.2311–1.7477 μg/mL vs. tebuconazole 0.0001–0.0644 μg/mL) [1], it serves as an ideal sentinel compound for detecting early shifts in population sensitivity. Any increase in the triadimefon EC50 distribution provides the earliest warning of emerging DMI cross-resistance, before clinically relevant resistance to more potent DMIs becomes detectable.

Cost-Optimized Two-Spray Cereal Disease Management Programs

Triadimefon's field performance in wheat, where a two-spray program yielded 48.3 q/ha with a cost-benefit ratio of 1:7.6 versus propiconazole two-spray at 45.8 q/ha and 1:6.9 [2], supports its selection for cost-sensitive cereal production systems. The compound's prodrug conversion to the more active triadimenol provides prolonged residual control that can be exploited through strategically timed sequential applications.

Environmental Fate Studies Requiring a Pro-Fungicide with Distinct Metabolite Residue Dynamics

Triadimefon's unique property of rapid reduction to the highly persistent metabolite triadimenol (DT50 > 400 days) [3] makes it a model compound for studying parent-metabolite environmental residue partitioning. Unlike propiconazole (DT50 ≈ 200 days, parent as primary residue) [3], triadimefon applications generate a residue profile dominated by the metabolite, requiring analytical methods and risk assessments that account for this transformation.

Mechanistic Toxicology Research on Conazole-Induced Hepatotumorigenesis and CYP1A Activation

Triadimefon's unique combination of hepatotumorigenicity and CYP1A induction—properties not shared by the non-carcinogenic analog myclobutanil [4][5]—positions it as an essential probe for dissecting the molecular mechanisms linking azole fungicide exposure to liver tumorigenesis. Researchers investigating the differential role of AhR/CYP1A versus CAR/PXR/CYP3 pathways in conazole toxicity require triadimefon as a CYP1A-activating representative comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triadimefon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.